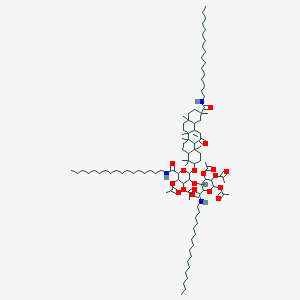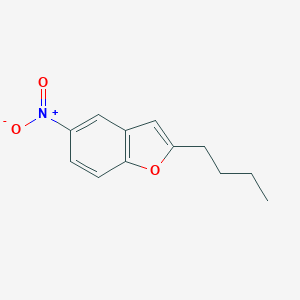
2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO6 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Methoxyethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 2-METHOXYETHYL 2-(3-NITROBENZYLIDENE)ACETOACETATE, is L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
This compound acts as an antagonist of L-type calcium channels . By binding to these channels, it inhibits the influx of calcium ions into cells. This action can lead to a decrease in intracellular calcium levels, which can affect various cellular processes that are regulated by calcium.
Biochemical Pathways
The compound’s action on L-type calcium channels affects multiple biochemical pathways. One of the most significant is the calcium signaling pathway , which plays a key role in various cellular functions. By inhibiting calcium influx, the compound can modulate this pathway, potentially leading to changes in cellular function .
Result of Action
The inhibition of calcium influx by this compound can lead to various molecular and cellular effects. For instance, it can affect muscle contraction, neurotransmitter release, and gene expression, among other processes . These effects could potentially be harnessed for therapeutic purposes, depending on the specific context and disease state.
Properties
CAS No. |
39562-22-6 |
|---|---|
Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9- |
InChI Key |
UVZJPCAZMGLNTB-LCYFTJDESA-N |
SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC |
Key on ui other cas no. |
39562-22-6 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Synonyms |
2-[(3-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-Methoxyethyl Ester; 2-Methoxyethyl 2-(m-Nitrobenzylidene)acetoacetate; |
Origin of Product |
United States |
Q1: What is the primary use of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate in chemical synthesis?
A: 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate serves as a crucial intermediate in the synthesis of various 1,4-dihydropyridine calcium channel blockers, notably nimodipine and cilnidipine. [, , , ] This compound is formed through the condensation reaction of 3-nitrobenzaldehyde and 2-methoxyethyl acetoacetate. It subsequently undergoes a Hantzsch cyclization with an appropriate 3-aminocrotonate derivative to yield the desired dihydropyridine structure.
Q2: What factors influence the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during its synthesis?
A: Research indicates that optimizing several factors can significantly enhance the yield of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate during synthesis: []
Q3: Can you describe the reaction of 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate with cinnamyl 3-aminocrotonate?
A: 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate reacts with cinnamyl 3-aminocrotonate in a Hantzsch cyclization reaction. [] This reaction yields a substituted 1,4-dihydropyridine ring system, characteristic of calcium channel blockers. In this specific case, the product formed is 3-cinnamyl 5-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [] This reaction typically utilizes methanol as a solvent and often requires heating.
Q4: Are there any radiolabeled versions of pharmaceuticals synthesized using 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A: Yes, [2-14C]nimodipine has been synthesized utilizing a radiolabeled precursor. [] The synthesis involved using isopropyl [3-14C]acetoacetate, which was subsequently converted to isopropyl 3-amino[3-14C]crotonate. This radiolabeled aminocrotonate was then reacted with 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate through a cyclising Michael addition to yield [2-14C]nimodipine. [] This radiolabeled version of the drug is a valuable tool in pharmacokinetic and metabolic studies.
Q5: What are the potential advantages of developing alternative synthetic routes for cilnidipine that utilize 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A: Current synthetic pathways for cilnidipine can be further optimized for efficiency and cost-effectiveness. Research suggests that utilizing 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, derived from the reaction of diketene with 2-methoxyethanol, holds promise. [] This intermediate, when reacted with cinnamyl 2-aminocrotonate (derived from diketene and cinnamyl alcohol), under Hantzsch cyclization conditions, can produce cilnidipine with a total yield of 68.3% (based on cinnamyl alcohol). [] Exploring and optimizing such alternative synthetic pathways could potentially lead to a more economically viable and environmentally sustainable production of cilnidipine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)










![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide](/img/structure/B137320.png)
